

Application Notes & Protocols: Derivatization of 2-chloro-N-phenylbenzamide

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Compound of Interest

Compound Name: 2-chloro-N-phenylbenzamide

Cat. No.: B1346093

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-chloro-N-phenylbenzamide** is an organic compound featuring a benzamide core, a reactive chloro group, and an N-phenyl ring.^[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to the wide array of biological activities exhibited by its derivatives, including antifungal, antiviral, and potential anticancer properties.^{[2][3][4]} The derivatization of this core structure allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for enhanced efficacy and selectivity. These application notes provide detailed protocols for the synthesis of **2-chloro-N-phenylbenzamide** derivatives, summarize key analytical and biological data, and illustrate relevant experimental workflows and biological pathways.

Experimental Protocols

Two primary and effective methods for synthesizing **2-chloro-N-phenylbenzamide** derivatives are detailed below. The first involves the reaction of an amine with an acyl chloride, a robust and widely used method. The second utilizes a coupling agent to facilitate amide bond formation directly from a carboxylic acid.

Protocol 1: Acylation via Acyl Chloride

This protocol describes the synthesis of **2-chloro-N-phenylbenzamide** derivatives from 2-chlorobenzoyl chloride and a substituted aniline or another primary/secondary amine. This method is efficient for forming the amide bond.^{[5][6]}

Materials:

- 2-chlorobenzoyl chloride
- Substituted aniline (or other amine)
- Toluene or Dichloromethane (DCM), anhydrous
- Ethanol
- 1 N Sodium Hydroxide (NaOH) or Triethylamine (TEA)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel

Procedure:

- In a round-bottom flask, dissolve the selected amine (1.0 equivalent) in a suitable solvent such as toluene or ethanolic 1 N NaOH.[5][6]
- With continuous vigorous stirring, add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) dropwise to the amine solution at room temperature.[5] If using a non-aqueous solvent like toluene, a base such as triethylamine (2 equivalents) may be added to the amine solution to act as an acid scavenger.[7]
- Allow the reaction mixture to stir for 1-3 hours at room temperature.[5][6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7]
- Upon completion, the resulting precipitate is collected by filtration.[6]
- Wash the crude product several times with ethanol and water to remove unreacted starting materials and salts.[5][6]
- Dry the purified product in vacuo. For some derivatives, a yield of up to 90% can be expected.[6]

Protocol 2: Amide Coupling Reaction

This protocol involves the direct coupling of a substituted benzoic acid with an amine using N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and N-hydroxybenzotriazole (HOBr) or 4-dimethylaminopyridine (DMAP) as an activating reagent.[2][8]

Materials:

- Substituted benzoic acid (e.g., 2-chlorobenzoic acid)
- Substituted aniline
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-diisopropylcarbodiimide (DIC)
- 4-dimethylaminopyridine (DMAP) or N-hydroxybenzotriazole (HOBr)
- Dichloromethane (DCM), anhydrous
- Magnetic stirrer and stir bar
- Round-bottom flask
- Standard work-up and purification equipment

Procedure:

- Dissolve the substituted benzoic acid (1.1 equivalents), EDCI (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.[8]
- Stir the mixture at ambient temperature for 30 minutes to activate the carboxylic acid.[8]
- Add the desired aniline (1.0 equivalent) to the reaction mixture.[8]
- Continue stirring at ambient temperature for approximately 12-16 hours, monitoring the reaction by TLC.[2][8]
- After the reaction is complete, pour the mixture into water and extract the product with DCM. [8]

- Combine the organic layers and wash successively with dilute hydrochloric acid (10%) and brine.[2]
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.[8]
- Purify the crude residue by silica gel column chromatography or recrystallization from a suitable solvent like ethanol/water.[2][7]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **2-chloro-N-phenylbenzamide** derivatives.



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General workflow for synthesis and purification.

Data Presentation

The following tables summarize representative physicochemical and biological activity data for **2-chloro-N-phenylbenzamide** and its derivatives.

Table 1: Physicochemical Data of Selected Derivatives

Compound Name	Melting Point (°C)	Key ¹ H-NMR Data (δ ppm, Solvent)	Reference
2-chloro-N-phenylbenzamide	114	Not Specified	[9]
2-chloro-N-(propan-2-yl)benzamide	Not Specified	1.17 (6H, d), 4.20 (1H, sept), 7.32-7.59 (3H, m), 7.90 (1H, ddd)	[5]
2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-phenylbenzamide	234–238	10.70 (s, 1H), 8.36 (d, 1H), 8.25–8.18 (m, 2H), 7.92 (d, 1H), 7.85 (d, 1H), 7.73 (d, 2H), 7.38 (t, 2H), 7.19–7.09 (m, 1H) (DMSO-d ₆)	[10]
2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide	242–243	10.85 (s, 1H), 8.35 (d, 1H), 8.28–8.18 (m, 2H), 7.92 (d, 1H), 7.85 (d, 1H), 7.76 (d, 2H), 7.44 (d, 2H) (DMSO-d ₆)	[10]

Table 2: Biological Activity of **2-chloro-N-phenylbenzamide** and Derivatives

Derivative	Target Organism / Pathway	Activity Metric	Value	Reference
2-chloro-N-phenylbenzamide	Rhizoctonia solani	IC ₅₀	5.00 mg/L	[3]
2-chloro-N-phenylbenzamide	Sclerotinia sclerotiorum	IC ₅₀	6.38 mg/L	[3]
3-Amino-N-(4-bromophenyl)-4-methoxybenzamide	Enterovirus 71 (EV71)	IC ₅₀	5.7 ± 0.8 μM	[2]
3-Amino-N-(4-bromophenyl)-4-methoxybenzamide	Vero Cells (Cytotoxicity)	TC ₅₀	620 μM	[2]
3-Chloro-N-phenylbenzamide	SiHa cervical cancer cell line	IC ₅₀	22.4 μM	[4]

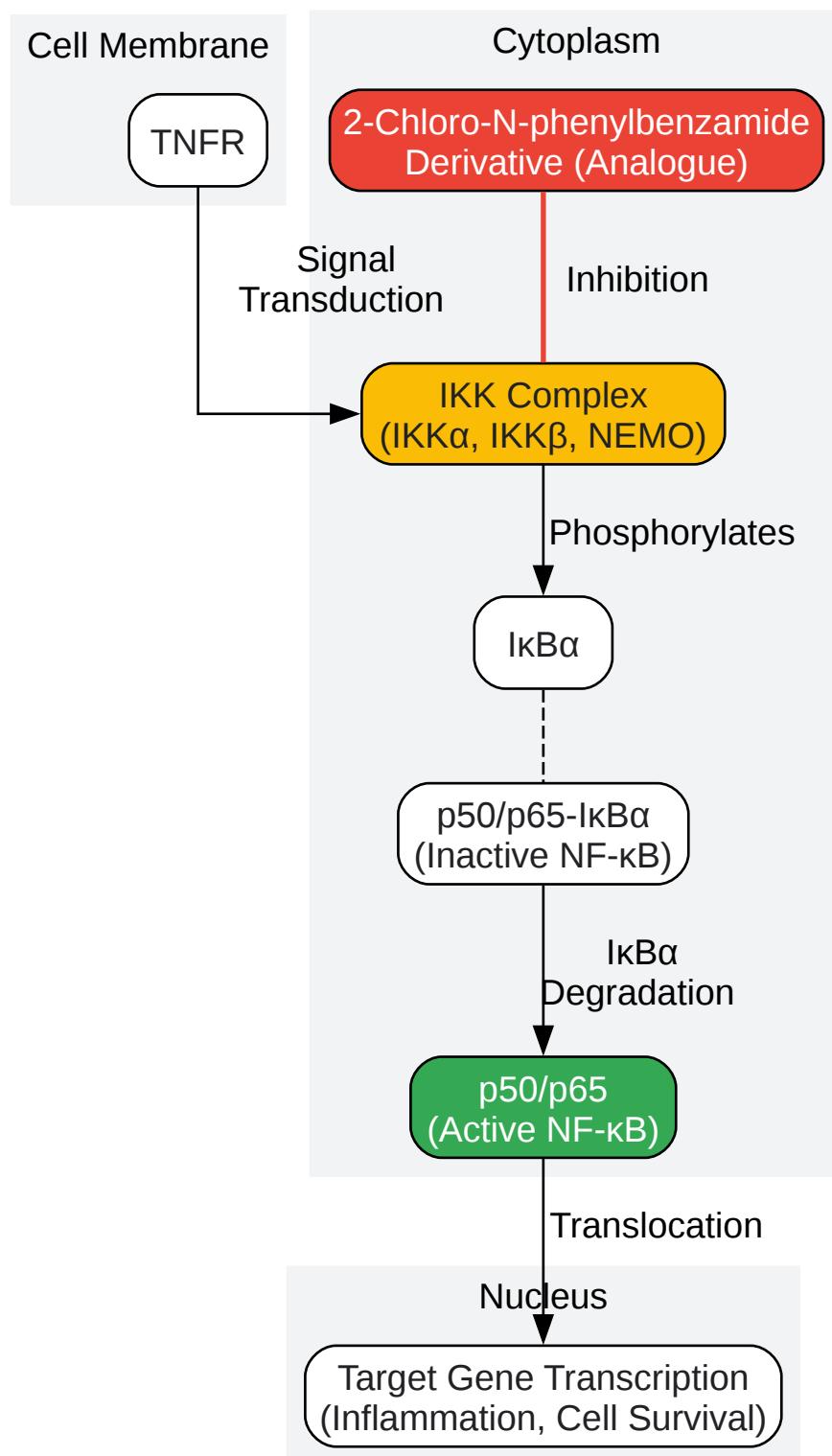
*Note: A structurally related N-phenylbenzamide derivative.

Note: A structural analogue.

Biological Significance and Signaling Pathways

Derivatives of the benzamide class are known to interact with a wide range of biological targets. The data presented highlight the potential of these compounds as antifungal agents and viral inhibitors.[2][3]

A study on 3-Chloro-N-phenylbenzamide, a structural analogue, suggests a potential mechanism of action for anticancer activity through the inhibition of the IKK β kinase.^[4] IKK β is a crucial component of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is a key regulator of inflammatory responses, cell survival, and proliferation. Inhibition of this pathway is a validated strategy in cancer therapy.^[4] The diagram below illustrates this signaling cascade and the putative point of inhibition by a benzamide derivative.

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